molecular formula C9H8BrF2NO3 B12074138 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene

2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene

Cat. No.: B12074138
M. Wt: 296.07 g/mol
InChI Key: QQDPQKSJORBAKL-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene is an organic compound characterized by the presence of bromine, nitro, and difluoro-propoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene typically involves multiple steps:

    Bromination: The bromine atom is introduced via bromination of the nitrobenzene derivative using bromine or a bromine source like N-bromosuccinimide (NBS).

    Alkylation: The final step involves the alkylation of the bromonitrobenzene with 2,2-difluoropropanol in the presence of a base such as potassium carbonate or sodium hydride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoro-propoxy group, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include azido, thiol, or amino derivatives.

    Reduction: The primary product is the corresponding aniline derivative.

    Oxidation: Oxidized products may include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

Chemistry

In chemistry, 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for constructing various organic compounds.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitro group is particularly significant, as it can be bio-reductively activated in hypoxic conditions, a common feature of tumor environments.

Medicine

In medicinal chemistry, this compound can serve as a precursor for the development of pharmaceuticals. Its structural features allow for the exploration of new drug candidates with potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as flame retardancy or enhanced durability.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene depends on its specific application. For instance, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine atom can participate in halogen bonding, influencing molecular interactions and binding affinities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2,2-difluoro-ethoxy)-4-nitro-benzene
  • 2-Bromo-1-(2,2-difluoro-propoxy)-4-chloro-benzene
  • 2-Bromo-1-(2,2-difluoro-propoxy)-4-methyl-benzene

Uniqueness

Compared to similar compounds, 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene is unique due to the specific combination of its functional groups. The presence of both bromine and nitro groups, along with the difluoro-propoxy moiety, imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H8BrF2NO3

Molecular Weight

296.07 g/mol

IUPAC Name

2-bromo-1-(2,2-difluoropropoxy)-4-nitrobenzene

InChI

InChI=1S/C9H8BrF2NO3/c1-9(11,12)5-16-8-3-2-6(13(14)15)4-7(8)10/h2-4H,5H2,1H3

InChI Key

QQDPQKSJORBAKL-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=C(C=C(C=C1)[N+](=O)[O-])Br)(F)F

Origin of Product

United States

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